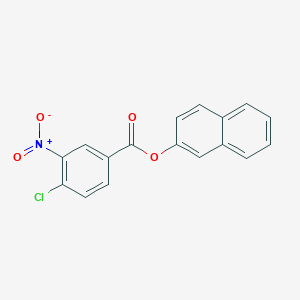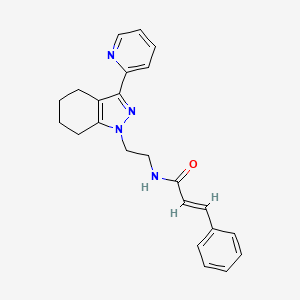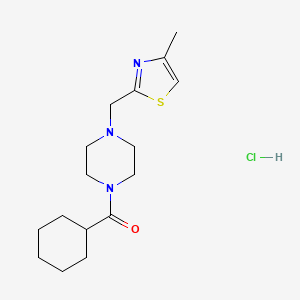![molecular formula C10H9BrN2O2 B2526303 Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1702914-94-0](/img/structure/B2526303.png)
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound that is part of a broader class of heterocyclic compounds, which are of significant interest in the field of organic chemistry due to their diverse range of biological activities and applications in medicinal chemistry. The compound itself is not directly mentioned in the provided papers, but related compounds and their synthesis methods are discussed, which can provide insights into the properties and potential synthesis routes for this compound.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of different starting materials, such as ethyl 2-pyridylacetate, with reagents like hydroxylamine-O-sulfonic acid to produce various pyrazolo[1,5-a]pyridine derivatives . For instance, 2-hydroxypyrazolo[1,5-a]pyridine was synthesized and further modified through reactions like nitrosation, nitration, and bromination at the C-3 position . Similarly, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate for a new insecticide, was synthesized through esterification and bromination, indicating that bromination is a feasible step in the synthesis of brominated pyrazolo[1,5-a]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as FT-IR, NMR, and sometimes confirmed by single crystal X-ray diffraction studies . These methods provide detailed information about the bonding and configuration of the atoms within the molecule. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined, which helps in understanding the three-dimensional arrangement of the molecule .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyridine derivatives includes various reactions such as nitrosation, nitration, bromination, methylation, and acetylation . These reactions are crucial for modifying the core structure to achieve desired physical and chemical properties or biological activities. For instance, methylation of 2-hydroxypyrazolo[1,5-a]pyridine resulted in different methylated products depending on the methylating agent used .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like this compound can be inferred from related compounds. These properties include solubility, melting point, stability, and the presence of functional groups that can participate in further chemical reactions. The purity and yield of the synthesized compounds are also important parameters, as seen in the synthesis of an intermediate for chlorantraniliprole, which had a purity of 99% and a yield of 91.0% . These properties are essential for the practical application and industrialization of such compounds.
科学的研究の応用
Role in Medicinal Chemistry
While specific studies on Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate were not found, research on similar heterocyclic compounds highlights their significance in medicinal chemistry. Heterocyclic compounds, including pyrazolopyridines, have been explored for their pharmacological properties. For instance, pyrazolopyridines have been investigated for their potential as central nervous system (CNS) acting drugs, suggesting that this compound could also serve as a precursor or lead compound in the development of new therapeutic agents (Saganuwan, 2017).
Chemical Synthesis and Catalysis
Heterocyclic aromatic compounds like this compound are crucial in the synthesis of complex molecules. They often serve as intermediates in the construction of pharmacologically active molecules or as ligands in catalysts. For example, the synthesis and application of hybrid catalysts have been extensively reviewed, showing the importance of such structures in developing novel compounds through catalytic processes (Parmar, Vala, & Patel, 2023).
Environmental and Analytical Chemistry
Compounds with similar structures have been used as models or reagents in studies focused on environmental pollutants, such as the detection and quantification of hazardous substances. Although not directly related, the research methodology used for these compounds can provide insight into potential analytical applications of this compound in environmental science (Laghrib et al., 2020).
特性
IUPAC Name |
ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLVYRRKWYTUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)

![2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one](/img/structure/B2526229.png)
![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2526231.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)


![3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526241.png)
